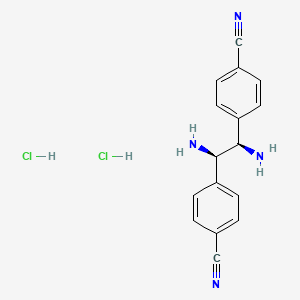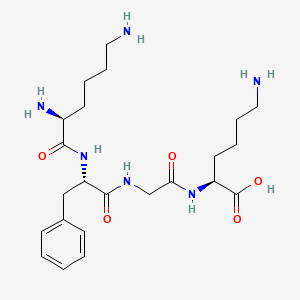
(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of an aldehyde with cysteine or its derivatives. One common method is the condensation of an aldehyde with L-cysteine in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at room temperature, leading to the formation of the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to improve selectivity and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazolidine ring can be reduced to form thiazolidinones.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include thiazolidinones, substituted thiazolidines, and various oxidized derivatives.
Aplicaciones Científicas De Investigación
(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of new materials and as a building block for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand for enzymes and receptors, modulating their activity. The presence of the thiazolidine ring and hydroxymethyl group allows it to participate in hydrogen bonding and other non-covalent interactions, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Thiazolidine-4-carboxylic acid: Lacks the hydroxymethyl group but shares the thiazolidine core structure.
Thiazolidinones: Differ in the oxidation state of the sulfur atom.
Thiazoles: Contain a similar five-membered ring but with different substitution patterns.
Uniqueness: (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to form stable complexes with various biomolecules makes it a valuable tool in medicinal chemistry and drug development .
Propiedades
Número CAS |
124617-04-5 |
|---|---|
Fórmula molecular |
C5H9NO3S |
Peso molecular |
163.191 |
Nombre IUPAC |
(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO3S/c7-1-4-6-3(2-10-4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 |
Clave InChI |
MYNHZTBPRLMLMR-IMJSIDKUSA-N |
SMILES |
C1C(NC(S1)CO)C(=O)O |
Sinónimos |
4-Thiazolidinecarboxylicacid,2-(hydroxymethyl)-,(2S-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(Ethylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B568129.png)

